molecular formula C6H5BrN4 B1278164 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 405224-24-0

5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B1278164
M. Wt: 213.03 g/mol
InChI Key: SSNUTEUZXZIYTB-UHFFFAOYSA-N
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Description

5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. This compound has been utilized in the construction of polyheterocyclic ring systems due to its reactivity and the presence of multiple functional groups that allow for further chemical modifications .

Synthesis Analysis

The synthesis of derivatives of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine involves a systematic approach that includes the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . Another method includes the iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine followed by a copper-catalyzed coupling reaction with various sulfonamide derivatives . Additionally, the reaction of 5-amino-1-aryl-3-methylpyrazoles with β-dimethylaminopropiophenones in pyridine has been reported to yield new pyrazolo[3,4-b]pyridines .

Molecular Structure Analysis

The molecular structure of the synthesized compounds, including those derived from 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, has been elucidated using NMR spectroscopy and confirmed by monocrystalline X-ray crystallography . Theoretical calculations using DFT and TD-DFT methods have also been employed to understand the electronic properties of these compounds .

Chemical Reactions Analysis

The reactivity of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine allows for its use in various chemical reactions. It has been used to synthesize pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives, and other polyheterocyclic compounds with potential antibacterial properties . The compound has also been used to create pyrazolo[3,4-b]pyridine-based heterocycles characterized by IR and 1H NMR spectral techniques .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine are not detailed in the provided papers, the properties of its derivatives have been characterized. The synthesized compounds exhibit moderate to good yields and have been analyzed using spectral and elemental analysis . Some derivatives have shown significant antibacterial and antioxidant activities, indicating the potential for pharmaceutical applications .

Scientific Research Applications

Synthesis of New Polyheterocyclic Ring Systems

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine has been used as a precursor for constructing new polyheterocyclic ring systems. It can react with various chemicals to form pyrazolo[1,5-a]pyrimidine derivatives, pyrazolo[5,1-c]triazine derivatives, and dihydropyridines derivatives. These new compounds have potential applications in antibacterial properties (Abdel‐Latif et al., 2019).

Formation of Imidazo and Pyrimidine Rings

  • It serves as a key compound in the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides. These derivatives are instrumental in the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines and pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives (Yakovenko et al., 2020).

Antibacterial and Antioxidant Properties

  • A study demonstrates its utility in synthesizing sulfonamide derivatives with significant antibacterial and antioxidant properties. These derivatives exhibited high activity against Gram-positive and Gram-negative bacterial strains (Variya et al., 2019).

Potential Anticancer Agents

  • The compound is integral in synthesizing alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives. These have shown promising bioactivity against various cancer cell lines, such as lung, breast, prostate, and cervical cancer (Chavva et al., 2013).

Synthesis of Highly Substituted Derivatives

  • It is used in a one-pot four-component reaction to produce fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. This synthesis approach is efficient and yields a variety of derivatives under mild conditions (Shaabani et al., 2009).

Future Directions

The future directions for research on 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives are likely to focus on their potential as kinase inhibitors . Further exploration of compound C03, which showed promising activity in inhibiting TRKA, is suggested .

properties

IUPAC Name

5-bromo-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNUTEUZXZIYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431469
Record name 5-Bromo-2H-pyrazolo[3,4-b]pyridin-3-amine
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Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

CAS RN

405224-24-0
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
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Record name 5-Bromo-2H-pyrazolo[3,4-b]pyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine
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